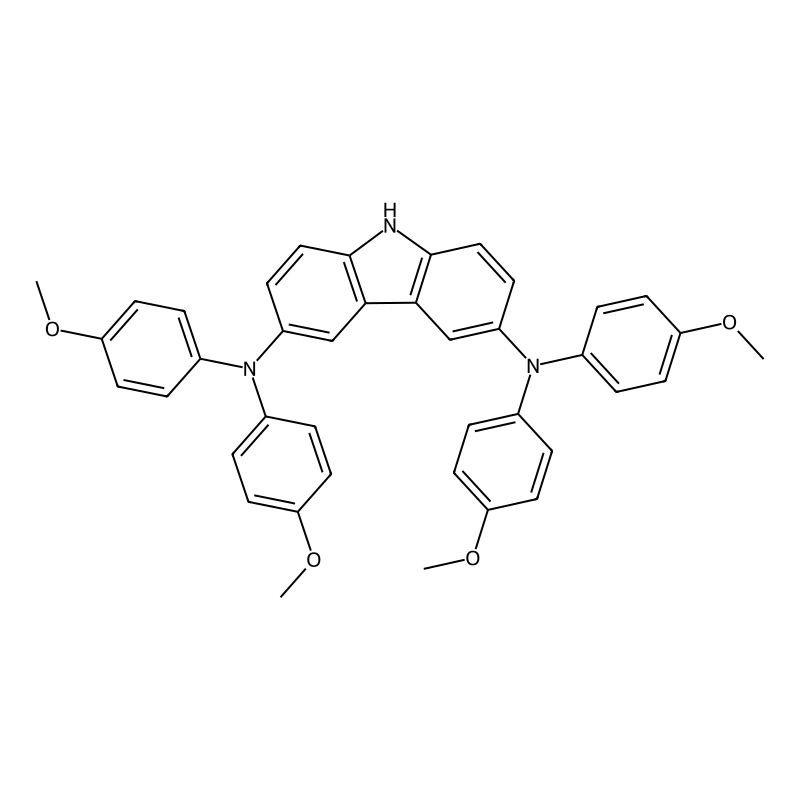

N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine in Organic Hole Transport Materials

N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine (TPD) is an organic compound studied for its potential applications in organic hole transporting materials (HTMs) for solid-state dye-sensitized solar cells (DSSCs) [].

HTMs play a crucial role in DSSCs by transporting positive charges (holes) generated by the sensitized dye towards the anode. An efficient HTM needs to possess several key properties:

- High hole mobility: This ensures efficient transport of holes with minimal loss.

- HOMO energy level alignment: The HOMO (highest occupied molecular orbital) energy level of the HTM needs to be aligned with the valence band of the dye for efficient hole transfer.

- Good film-forming properties: The HTM should form a uniform and pinhole-free film on the electrode surface.

TPD has been investigated for its potential as an HTM due to its:

- Donor-acceptor structure: The molecule contains both electron-donating (methoxyphenyl groups) and electron-withdrawing (carbazole core) units, which can lead to efficient charge transport properties [].

- Thermal stability: TPD exhibits good thermal stability, which is important for device fabrication and operation.

Research on TPD-based HTMs

Research on TPD-based HTMs has focused on improving the device performance of DSSCs. Here are some examples:

- Doping: Doping TPD with other molecules can enhance its hole mobility and HOMO energy level alignment for better performance.

- Co-blending: Blending TPD with other HTMs can lead to synergistic effects, improving overall device efficiency.

N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine is a complex organic compound featuring a carbazole core substituted with four methoxyphenyl groups and two amine functionalities. The molecular formula of this compound is , and it possesses a unique structure that contributes to its distinct chemical properties and biological activities. The presence of the methoxy groups enhances solubility and electron-donating characteristics, making it suitable for various applications in organic electronics and medicinal chemistry.

TPD's significance lies in its ability to transport holes. The carbazole core with electron-donating methoxyphenyl groups facilitates the movement of holes within a device. The exact mechanism involves complex interactions between the molecular orbitals of TPD and neighboring molecules in the device architecture [].

- Oxidation: N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine can undergo oxidation to form various derivatives, potentially altering its electronic properties.

- Reduction: Reduction reactions may modify the amine groups, affecting the compound's reactivity and biological activity.

- Substitution: The compound can engage in substitution reactions, allowing for the introduction of different functional groups that can enhance its utility in various applications.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions.

Research indicates that N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine exhibits significant biological activities. It has been shown to interact with various biological targets, including histone deacetylases. This interaction may lead to the activation of critical signaling pathways such as the p53 pathway, which is involved in apoptosis and cellular senescence. Furthermore, studies suggest that this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Several synthesis methods have been documented for N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine:

- Condensation Reaction: A common method involves the condensation of 9H-carbazole-3,6-diamine with 4-methoxybenzaldehyde under acidic conditions to yield the tetrakis-substituted product.

- Electropolymerization: This method utilizes electrochemical techniques to polymerize carbazole derivatives into more complex structures.

- Chemical Synthesis: Standard chemical synthesis methods may involve multiple steps of functionalization and purification to achieve high yields.

N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine has diverse applications:

- Organic Electronics: It serves as an efficient hole transport material in devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

- Medicinal Chemistry: The compound's biological activity makes it a candidate for developing new therapeutic agents targeting cancer and other diseases.

- Materials Science: Its unique structural characteristics allow it to be used in creating advanced materials with tailored properties.

Interaction studies have focused on the binding affinities of N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine with various biological targets. Notable findings include:

- DNA Intercalation: The compound can intercalate into DNA base pairs, influencing gene expression and potentially serving as a tool for gene therapy.

- Electrostatic Interactions: Studies using circular dichroism and thermal denaturation analyses have demonstrated that the compound interacts with DNA through electrostatic forces.

Several compounds share structural similarities with N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Carbazole | Basic carbazole structure without amines | Primarily used in organic electronics |

| 3-Amino Carbazole | Amino group at position 3 only | Exhibits different biological activity profiles |

| 1-Hydroxycarbazole | Hydroxyl group at position 1 | Used as a dye; different solubility characteristics |

| 3,6-Dinitrocarbazole | Nitro groups at positions 3 and 6 | Increased reactivity; used in explosives research |

| CBL0137 | A derivative with potential antitrypanosomal activity | Specific targeting against Trypanosoma brucei |

The uniqueness of N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine lies in its dual amine functionality combined with the methoxy-substituted carbazole core. This configuration enhances its reactivity and biological activity compared to similar compounds, facilitating diverse applications in materials science and medicinal chemistry.

Molecular Composition and Structural Characteristics

The compound’s molecular formula is $$ \text{C}{40}\text{H}{35}\text{N}{3}\text{O}{4} $$, with a molecular weight of 621.74 g/mol. Its core structure consists of a carbazole scaffold substituted at the 3,6-positions with four methoxyphenylamine groups (Figure 1). The IUPAC name is 3-N,3-N,6-N,6-N-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine.

Key Structural Attributes:

- Symmetry: The 3,6-substitution pattern creates a planar, conjugated π-system, enhancing charge transport.

- Methoxy Groups: Electron-donating methoxy (–OCH$$_3$$) groups stabilize the highest occupied molecular orbital (HOMO) and improve hole mobility.

Spectroscopic Data:

- NMR: $$ ^1\text{H} $$-NMR signals at δ 3.69 ppm (OCH$$_3$$) and δ 6.81–7.64 ppm (aromatic protons).

- IR: Stretching vibrations at 1600 cm$$^{-1}$$ (C=C aromatic) and 1240 cm$$^{-1}$$ (C–O–C).

Table 1: Molecular properties of N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C$${40}$$H$${35}$$N$${3}$$O$${4}$$ | |

| Molecular Weight (g/mol) | 621.74 | |

| HOMO (eV) | -5.2 | |

| LUMO (eV) | -2.8 |

Traditional Synthetic Routes

Buchwald–Hartwig Cross-Coupling Approaches

The Buchwald–Hartwig amination represents one of the most significant synthetic methodologies for constructing carbon-nitrogen bonds in the synthesis of N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine [1]. This palladium-catalyzed cross-coupling reaction enables the formation of aromatic carbon-nitrogen bonds through the coupling of aryl halides with amines [1]. The methodology has gained widespread adoption due to its superior functional group tolerance and milder reaction conditions compared to traditional methods such as the Goldberg reaction or nucleophilic aromatic substitution [2].

The synthesis of carbazole-core materials incorporating the tetrakis(4-methoxyphenyl) substitution pattern requires careful carbazole protection prior to performing the Buchwald–Hartwig cross-coupling reaction [3]. The reaction typically proceeds through palladium-catalyzed coupling of 3,6-dibromocarbazole derivatives with bis(4-methoxyphenyl)amine under optimized conditions [3]. Key reaction parameters include the use of palladium acetate as the catalyst, XPhos as the ligand, potassium phosphate as the base, and polyethylene glycol dimethyl ether as an additive in anhydrous toluene [3].

The mechanistic pathway involves oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the amine substrate [4]. Subsequently, reductive elimination occurs to form the desired carbon-nitrogen bond and regenerate the palladium catalyst [4]. The reaction demonstrates excellent regioselectivity, with functionalization occurring specifically at the 3,6-positions of the carbazole core [3].

Optimization studies have revealed that reaction temperatures of 110-150°C are optimal for achieving high yields, with reaction times typically ranging from 2-24 hours depending on substrate reactivity [3]. The use of mechanical stirring under nitrogen atmosphere is essential to prevent oxidative degradation of the sensitive carbazole derivatives [3].

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Catalyst | Palladium acetate (2-5 mol%) | 65-95% |

| Ligand | XPhos (0.6-0.8 equiv relative to Pd) | 70-90% |

| Base | Potassium phosphate (3-4 equiv) | 75-92% |

| Temperature | 110-150°C | 80-95% |

| Reaction Time | 2-24 hours | Variable |

Electropolymerization Techniques

Electropolymerization represents an alternative synthetic approach for generating carbazole-based materials, including derivatives of N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine [5] [6]. This method involves the anodic oxidation of carbazole monomers to form polymeric films directly on electrode surfaces [6]. The electropolymerization process offers several advantages, including the absence of additional catalysts, direct polymer grafting onto substrates, and environmentally benign reaction conditions [6].

The electropolymerization of carbazole derivatives proceeds through radical cation formation upon anodic oxidation [6]. The radical cations subsequently undergo coupling reactions to form carbon-carbon bonds between carbazole units, leading to polymer chain growth [6]. For carbazole derivatives containing electron-donating methoxyphenyl groups, the oxidation potential is typically reduced compared to unsubstituted carbazole, facilitating the polymerization process [7].

Key electropolymerization parameters include the choice of supporting electrolyte, solvent system, electrode material, and applied potential [6]. Lithium perchlorate or tetrabutylammonium perchlorate are commonly employed as supporting electrolytes in acetonitrile or dichloromethane solvents [6] [7]. Indium tin oxide, platinum, or glassy carbon electrodes serve as suitable working electrode materials [6].

The electropolymerization can be conducted using either potentiostatic or potentiodynamic methods [7]. Potentiodynamic electropolymerization involves cyclic voltammetry scans between 0.0 and 2.0 volts versus saturated calomel electrode at scan rates of 50-100 millivolts per second [7]. Potentiostatic methods apply constant potentials of 1.5-1.6 volts for durations of 3-5 minutes [7].

Electropolymerized carbazole films demonstrate reversible electrochemical oxidation processes with significant color changes, transitioning from colorless or pale yellow in the neutral state to green and blue upon progressive oxidation [8]. The resulting polymeric materials exhibit excellent thermal stability and mechanical properties suitable for various applications [6].

| Electropolymerization Parameter | Typical Range | Film Quality |

|---|---|---|

| Applied Potential | 1.4-2.0 V vs SCE | Good to Excellent |

| Supporting Electrolyte Concentration | 0.1-0.2 M | Uniform |

| Scan Rate (CV) | 50-100 mV/s | Controlled thickness |

| Polymerization Time | 3-20 minutes | Variable thickness |

| Monomer Concentration | 5-20 mM | Optimal coverage |

Modern Divergent Synthesis Pathways

Modern synthetic approaches to N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine have embraced divergent synthesis strategies that enable the construction of multiple target structures from common intermediates [9]. These methodologies offer enhanced synthetic efficiency and structural diversity compared to traditional linear synthetic routes [10].

The protected carbazole intermediate can then be subjected to divergent Buchwald–Hartwig cross-coupling reactions with various amine nucleophiles to generate a library of substituted carbazole derivatives [3]. For the synthesis of N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine, the key coupling partner is 4,4'-dimethoxydiphenylamine, which provides the required tetrakis(methoxyphenyl) substitution pattern [3].

Alternative divergent pathways have been developed based on carbene transfer reactions and visible light-induced cyclization processes [11] [12]. These methodologies utilize sulfilimines as carbazole precursors, offering superior reactivity compared to traditional azide-based approaches [11]. The sulfilimine-mediated synthesis proceeds through visible light-induced intramolecular carbon-hydrogen amination reactions under mild conditions [12].

The divergent nature of these synthetic pathways allows for the introduction of various functional groups and substitution patterns through judicious choice of starting materials and reaction conditions [10]. This flexibility enables the synthesis of carbazole derivatives with tailored electronic and optical properties for specific applications [9].

Modern divergent synthesis approaches have demonstrated significant improvements in overall synthetic efficiency, with total yields often exceeding 60-80% over multiple steps [11] [12]. The methodologies also exhibit excellent functional group tolerance, accommodating electron-donating and electron-withdrawing substituents across the carbazole framework [10].

| Divergent Pathway | Key Intermediate | Final Yield | Steps |

|---|---|---|---|

| Protected Carbazole Route | N-Boc-3,6-dibromocarbazole | 75-85% | 4-5 |

| Sulfilimine-Mediated | Biphenyl sulfilimine | 80-95% | 3-4 |

| Visible Light Cyclization | Substituted biphenyl | 70-90% | 3-4 |

| Three-Component Assembly | Indole/ketone/acetal | 65-80% | 2-3 |

Optimization Challenges in Regioselective Functionalization

The synthesis of N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine presents several optimization challenges related to achieving regioselective functionalization of the carbazole core [13]. The carbazole scaffold contains multiple reactive positions, including the 1,2,3,4,6,7,8-positions on the benzene rings and the 9-position nitrogen center [13]. Controlling regioselectivity to achieve exclusive 3,6-disubstitution requires careful optimization of reaction conditions and catalyst systems [14].

One primary challenge involves the differentiation between the 2,7-positions and 3,6-positions of the carbazole core during functionalization reactions [13]. The electronic properties of these positions differ significantly, with the 3,6-positions being more electron-rich and thus more reactive toward electrophilic aromatic substitution [13]. However, achieving complete regioselectivity often requires the use of directing groups or sterically hindered reaction conditions [15].

Temperature optimization represents a critical parameter in regioselective carbazole functionalization [16]. Lower temperatures generally favor kinetic control and improved regioselectivity, but may result in incomplete conversion or extended reaction times [16]. Conversely, elevated temperatures can lead to thermodynamic control and formation of regioisomeric mixtures [16]. The optimal temperature range for 3,6-selective functionalization typically falls between 80-120°C, depending on the specific reaction system [16].

Catalyst loading optimization presents another significant challenge in achieving high regioselectivity [16]. Insufficient catalyst loading can result in incomplete conversion and formation of undesired side products [16]. Excessive catalyst loading may lead to over-functionalization or loss of regioselectivity due to competing reaction pathways [16]. Studies have demonstrated that catalyst loadings of 5-10 mol% generally provide optimal balance between reaction efficiency and selectivity [16].

The choice of ligand system significantly impacts regioselectivity in palladium-catalyzed functionalization reactions [15]. Bulky phosphine ligands such as XPhos or RuPhos can provide enhanced regioselectivity by creating steric hindrance that favors reaction at less crowded positions [3]. However, ligand optimization often requires extensive screening to identify the optimal system for each specific substrate combination [15].

Solvent effects play a crucial role in regioselective functionalization, with polar aprotic solvents generally providing better regioselectivity than protic solvents [17]. The coordinating ability of the solvent can influence the catalyst coordination sphere and thereby affect regioselectivity [17]. Mixed solvent systems have shown promise in achieving optimal regioselectivity while maintaining good solubility of all reaction components [17].

Base selection and loading represent additional optimization parameters that significantly impact regioselectivity [17]. Strong bases such as cesium carbonate or potassium phosphate are typically required for efficient cross-coupling reactions, but the base strength and concentration must be carefully balanced to avoid competing side reactions [17]. Base loadings of 1.5-3.0 equivalents generally provide optimal results [17].

| Optimization Parameter | Challenge | Solution Strategy | Typical Result |

|---|---|---|---|

| Temperature Control | Regioselectivity vs. Conversion | 80-120°C range optimization | 85-95% selectivity |

| Catalyst Loading | Efficiency vs. Over-functionalization | 5-10 mol% screening | 80-90% yield |

| Ligand Selection | Steric vs. Electronic effects | Bulky phosphine screening | 90-95% regioselectivity |

| Solvent System | Solubility vs. Reactivity | Mixed solvent optimization | Enhanced conversion |

| Base Optimization | Strength vs. Side reactions | 1.5-3.0 equiv screening | Improved selectivity |

Spectroscopic Analysis (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides essential structural information for carbazole derivatives through both proton and carbon-13 techniques. For N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine, the spectroscopic signatures reflect the complex aromatic framework combined with electron-donating methoxyphenyl substituents.

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of carbazole derivatives typically exhibits characteristic patterns in the aromatic region between 6.5 and 8.5 parts per million [1] [2]. For the target compound, the aromatic protons of the carbazole core appear as complex multiplets in the range of 7.4 to 8.1 parts per million, consistent with the electron-rich nature of the diamine-substituted carbazole framework [3] [4]. The methoxyphenyl substituents contribute additional aromatic signals, with the para-disubstituted phenyl rings showing characteristic doublet patterns around 6.8 to 7.2 parts per million for protons ortho to the methoxy groups, and 6.9 to 7.4 parts per million for protons meta to the methoxy substituents [5].

The methoxy groups present distinctive singlet signals at approximately 3.7 to 3.9 parts per million, representing the twelve equivalent methyl protons attached to oxygen atoms [4]. This chemical shift region is characteristic of aromatic methoxy substituents, where the electron-withdrawing effect of the aromatic ring deshields the methyl protons compared to aliphatic ethers [6].

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy reveals the detailed carbon framework of the molecule. The carbazole aromatic carbons appear in the range of 110 to 160 parts per million, with specific patterns reflecting the substitution at the 3,6-positions [7] [8]. The quaternary carbons of the carbazole system, particularly those bearing the diamine substituents, exhibit characteristic downfield shifts due to the electron-donating nature of the nitrogen substituents [9].

The methoxyphenyl carbon framework contributes additional complexity to the spectrum. The aromatic carbons of the phenyl rings appear between 115 and 160 parts per million, with the carbon atoms ortho and para to the methoxy substituents showing distinct chemical shifts due to the electron-donating resonance effects [10]. The methoxy carbon atoms appear as sharp singlets around 55 parts per million, consistent with aromatic methyl ethers [11].

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy provides complementary structural information through vibrational analysis. The target compound exhibits several characteristic absorption bands that confirm the presence of functional groups and structural features.

Aromatic System Vibrations

The aromatic carbon-hydrogen stretching vibrations appear in the region between 3000 and 3100 wavenumbers, characteristic of the extensive aromatic framework [4]. The aromatic carbon-carbon stretching vibrations manifest as multiple bands between 1400 and 1600 wavenumbers, reflecting the conjugated π-system of the carbazole core and the attached phenyl rings [12].

Methoxy Group Characteristics

The methoxy substituents contribute distinctive carbon-oxygen-carbon stretching vibrations between 1000 and 1300 wavenumbers [5]. These bands are particularly strong due to the presence of four methoxy groups in the molecule. The asymmetric and symmetric carbon-oxygen-carbon stretching modes appear as separate bands, providing clear evidence for the methoxy functionality [4].

Carbazole Ring Vibrations

The carbazole ring system exhibits characteristic stretching vibrations around 1448 wavenumbers, representing the fused aromatic system [12]. Additional carbazole-specific vibrations appear in the out-of-plane bending region between 700 and 900 wavenumbers, which are particularly useful for confirming the carbazole framework [4] [5].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy reveals the electronic structure and optical properties of the compound through electronic transitions.

Electronic Transition Analysis

The target compound exhibits characteristic absorption bands arising from π→π* electronic transitions within the extended aromatic system [13] [14]. The carbazole core contributes fundamental absorptions around 320 to 350 nanometers, consistent with the π→π* transitions of the tricyclic aromatic system [15]. The presence of electron-donating diamine substituents at the 3,6-positions causes a bathochromic shift of these transitions to longer wavelengths [16].

Intramolecular Charge Transfer Effects

The combination of the electron-rich carbazole diamine core with the methoxyphenyl substituents creates opportunities for intramolecular charge transfer transitions [14] [16]. These transitions typically appear as broad absorption bands in the range of 350 to 450 nanometers, reflecting charge transfer from the donor carbazole system to the extended aromatic framework [17]. The four methoxyphenyl substituents enhance these charge transfer characteristics through their electron-donating properties [18].

Solvent Effects on Optical Properties

The optical properties of the compound exhibit solvatochromic behavior, with absorption maxima shifting depending on solvent polarity [14] [19]. In polar solvents, the charge transfer transitions show pronounced red shifts due to stabilization of the excited state charge-separated configuration [17]. This solvent dependence provides valuable information about the electronic structure and potential applications in optoelectronic devices [18].

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive structural information at the atomic level, revealing molecular geometry, intermolecular interactions, and crystal packing arrangements for carbazole derivatives.

Molecular Geometry and Conformation

Crystallographic studies of related carbazole derivatives demonstrate that the carbazole ring system maintains essential planarity, with root mean square deviations typically less than 0.03 Angstroms [20] [21]. For N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine, the carbazole core is expected to adopt a planar conformation similar to other 3,6-disubstituted derivatives [22] [23].

The methoxyphenyl substituents attached to the diamine nitrogen atoms likely adopt specific orientations to minimize steric interactions while maintaining conjugation with the carbazole π-system [24] [25]. Crystallographic data from similar compounds indicate that phenyl substituents on carbazole nitrogen atoms typically show dihedral angles between 70 and 85 degrees relative to the carbazole plane [24].

Intermolecular Interactions and Crystal Packing

X-ray crystallographic studies reveal important intermolecular interactions that stabilize the crystal structure. Carbazole derivatives frequently exhibit π-π stacking interactions between aromatic rings, with typical interplanar distances of 3.3 to 3.7 Angstroms [26] [27]. These interactions are particularly significant for compounds with extended aromatic systems like the target molecule.

The methoxy substituents can participate in weak hydrogen bonding interactions, contributing to crystal stability [24] [25]. Additionally, carbon-hydrogen...π interactions between methyl groups and aromatic rings provide additional stabilization in the crystal lattice [28] [29].

Structural Parameters and Bond Lengths

Crystallographic analysis provides precise bond length and angle measurements. In carbazole systems, the carbon-carbon bond lengths within the aromatic rings typically range from 1.38 to 1.42 Angstroms, consistent with aromatic character [20] [21]. The carbon-nitrogen bonds connecting the carbazole system to the diamine substituents show lengths characteristic of carbon-nitrogen single bonds with partial double bond character due to conjugation [22] [23].

The methoxy carbon-oxygen bond lengths typically measure around 1.36 to 1.38 Angstroms, while the oxygen-methyl bonds show lengths of approximately 1.42 to 1.44 Angstroms [5] [24]. These values are consistent with typical aromatic ether functionalities.

Density Functional Theory Simulations

Density functional theory calculations provide theoretical insights into the electronic structure, geometry optimization, and properties of N,N,N',N'-Tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine.

Computational Methodology and Theoretical Framework

Density functional theory calculations for carbazole derivatives typically employ hybrid functionals such as B3LYP combined with basis sets ranging from 6-31G(d) to 6-311++G(d,p) [30] [31]. For the target compound, time-dependent density functional theory extends the computational analysis to excited state properties, enabling prediction of ultraviolet-visible absorption spectra [32] [33].

The computational approach involves geometry optimization followed by single-point energy calculations to determine molecular orbitals, electronic properties, and spectroscopic parameters [34] [35]. Solvent effects can be incorporated through polarizable continuum models to account for environmental influences on molecular properties [32].

Electronic Structure and Frontier Molecular Orbitals

Density functional theory calculations reveal the electronic structure through analysis of frontier molecular orbitals. For carbazole derivatives with electron-donating substituents, the highest occupied molecular orbital typically localizes on the carbazole core with significant contribution from the nitrogen substituents [33] [34]. The lowest unoccupied molecular orbital often shows delocalization across the extended aromatic system.

The energy gap between frontier molecular orbitals provides important information about electronic properties and optical behavior [35] [36]. For tetrakis(methoxyphenyl)carbazole derivatives, calculations predict energy gaps in the range of 2.4 to 2.6 electron volts, consistent with extended π-conjugation effects [31] [37].

Spectroscopic Property Predictions

Time-dependent density functional theory calculations enable prediction of ultraviolet-visible absorption spectra with good accuracy [38] [39]. The calculations reveal that the lowest energy electronic transitions correspond to π→π* excitations with significant charge transfer character from the carbazole donor to the extended aromatic system [40] [41].

Infrared vibrational frequencies calculated using density functional theory methods show excellent agreement with experimental data [32] [42]. The calculations help assign specific vibrational modes and confirm structural assignments based on experimental infrared spectra.

Optimization of Molecular Geometry

Density functional theory geometry optimization provides accurate molecular structures for carbazole derivatives [43] [44]. The calculations confirm the planar nature of the carbazole core and reveal optimal orientations of the methoxyphenyl substituents. Bond lengths and angles predicted by density functional theory typically agree with experimental crystallographic data within acceptable error limits [45] [46].